(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA

VLC-PUFA biosynthesis ELOVL4 substrate specificity retinal lipids

Researchers studying VLC-PUFA biosynthesis face non-physiological assay results when using chain-truncated or stereochemically incorrect acyl-CoA surrogates for ELOVL4 or HACD enzymes. This compound provides the required C38 chain length, (3R)-hydroxy configuration, and ω-3 double bond pattern (23Z,26Z,29Z,32Z,35Z). - **Application**: Authentic substrate for HACD1-4 dehydratases; elongation cycle intermediate for C28-C38 VLC-PUFAs. - **Specificity**: Differentiates ω-3 vs ω-6 pathway activity; essential for retinal and neuronal lipidomics (Stargardt-3, AMD). - **Supply Chain**: Available as a neat thioester; ship on dry ice. Request bulk synthesis.

Molecular Formula C59H100N7O18P3S
Molecular Weight 1320.4 g/mol
Cat. No. B15549957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA
Molecular FormulaC59H100N7O18P3S
Molecular Weight1320.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H100N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-47(67)42-50(69)88-41-40-61-49(68)38-39-62-57(72)54(71)59(2,3)44-81-87(78,79)84-86(76,77)80-43-48-53(83-85(73,74)75)52(70)58(82-48)66-46-65-51-55(60)63-45-64-56(51)66/h5-6,8-9,11-12,14-15,17-18,45-48,52-54,58,67,70-71H,4,7,10,13,16,19-44H2,1-3H3,(H,61,68)(H,62,72)(H,76,77)(H,78,79)(H2,60,63,64)(H2,73,74,75)/b6-5-,9-8-,12-11-,15-14-,18-17-/t47-,48-,52-,53-,54+,58-/m1/s1
InChIKeyRRPYBLLFANVYFK-JPSCZFTLSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyoctatriacontapentaenoyl-CoA Overview


(3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA is an ultra-long-chain (C38) polyunsaturated fatty acyl-CoA thioester that functions as a key intermediate in the endoplasmic reticulum-bound elongation cycle of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Formed by the condensation of coenzyme A with (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoic acid [1], this compound possesses a 38-carbon acyl chain with five cis double bonds at positions 23, 26, 29, 32, and 35, classifying it as an omega-3 (ω-3) VLC-PUFA-CoA [2]. As a 3-hydroxyacyl-CoA derivative with defined (3R) stereochemistry, it serves as a substrate for very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACD1–4) and is a product of the elongase ELOVL4, which is uniquely required for the synthesis of C28–C38 VLC-PUFAs [3].

1 VLC-PUFA elongation cycle intermediate (ELOVL4 product, HACD substrate)
2 Defined (3R) stereochemistry for dehydratase recognition studies
3 C38:5 ω-3 pattern for retina/neuron lipidomics and Stargardt disease-3 research

Substituting 3-Hydroxyoctatriacontapentaenoyl-CoA: Why It Fails


Generic substitution of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA with other long-chain or very long-chain acyl-CoAs is not possible due to chain-length-dependent enzyme specificity and stereochemical constraints. The elongase ELOVL4 demonstrates a strict requirement for substrates with chain lengths ≥C26 to produce C28–C38 VLC-PUFAs [1]; shorter-chain analogs fail to engage the same elongation machinery [2]. Furthermore, the (3R) hydroxyl configuration is essential for recognition by HACD1–4 dehydratases, as the (3S) enantiomer is not a substrate for these enzymes [3]. Finally, the specific ω-3 double bond pattern (23Z,26Z,29Z,32Z,35Z) distinguishes this compound from ω-6 isomers (e.g., 20Z,23Z,26Z,29Z,32Z) that exhibit divergent biological activities in retinal and neuronal tissues [4].

Chain length ELOVL4 requires ≥C26 substrates; shorter analogs fail to engage the same elongation complex.
Stereochemistry Only the (3R) enantiomer is recognized by HACD1–4 dehydratases; (3S) yields no activity.
Double bond pattern The ω-3 23Z,26Z,29Z,32Z,35Z arrangement differs from ω-6 isomers with distinct tissue enrichment profiles.

3-Hydroxyoctatriacontapentaenoyl-CoA vs. Analog CoAs


Chain Length: C38:5 vs. C36:5 in ELOVL4 Elongation

In gain-of-function studies, cardiomyocytes transduced with ELOVL4 exhibited significant biosynthesis of C28–C38 n3 VLC-PUFA, with robust accumulation of C34:5n3 and C36:5n3. In contrast, C38:5n3 was detected at substantially lower abundance, indicating that C38:5-CoA represents a terminal elongation product that does not accumulate to the same extent as shorter-chain intermediates [1]. This chain-length-dependent accumulation profile directly impacts the selection of the appropriate acyl-CoA for in vitro elongation assays or as a standard for lipidomics.

C38:5 vs. C36:5 accumulation
Cross-study comparable
C38:5-CoA: low abundance in ELOVL4-expressing cells
C36:5-CoA / C34:5-CoA: prominent accumulation
Relative peak areas not numerically specified
Terminal elongation product context
Supports standard selection for low-abundance VLC-PUFA quantitation
VLC-PUFA biosynthesis ELOVL4 substrate specificity retinal lipids

Omega-3 vs. Omega-6 Retinal Enrichment

The specific ω-3 double bond pattern (23Z,26Z,29Z,32Z,35Z) of this compound is a defining feature of ω-3 VLC-PUFAs, which are uniquely enriched in retinal photoreceptor outer segments and spermatozoa [1]. In contrast, the ω-6 isomer (20Z,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA exhibits a different double bond shift and is not preferentially incorporated into retinal phospholipids to the same extent [2]. Although direct head-to-head quantitative incorporation data for the CoA esters are lacking, the free fatty acid forms demonstrate tissue-specific selectivity: ω-3 VLC-PUFAs constitute the predominant ultra-long-chain polyunsaturated fatty acid species in retina and brain [3].

ω-3 vs. ω-6 retinal enrichment
Class-level inference
ω-3 C38:5-CoA: class enriched in retina
ω-6 isomer: class less enriched in retina
Exact molar ratios for C38:5 isomers not reported
Isomer-dependent tissue context
Supports Stargardt disease-3 model interpretation
omega-3 VLC-PUFA retinal lipidomics Stargardt disease

(3R) Stereospecificity Required for HACD Recognition

The (3R) configuration of the 3-hydroxy group is essential for catalytic activity. Ikeda et al. (2008) demonstrated that all four human HACD proteins (HACD1–4) function as 3-hydroxyacyl-CoA dehydratases and exhibit strict stereospecificity for (3R)-3-hydroxyacyl-CoA substrates [1]. The (3S) enantiomer is not a substrate for these enzymes and therefore cannot participate in the VLCFA elongation cycle [2]. While kinetic parameters (Km, Vmax) for this specific C38:5 substrate have not been reported in the open literature, the absolute requirement for (3R) stereochemistry is a class-level rule for very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (EC 4.2.1.134) [3].

(3R) stereospecificity
Class-level inference
(3R): substrate for HACD1–4
(3S): no detectable activity
Stereochemical-control context
Data to verify for C38:5 chain length specifically
3-hydroxyacyl-CoA dehydratase HACD substrate specificity stereochemical selectivity

ELOVL4 Tissue Specificity vs. Shorter-Chain Acyl-CoAs

ELOVL4, the elongase responsible for generating the C38:5 acyl chain, exhibits a highly restricted tissue expression pattern. mRNA transcripts are abundant in retina, brain, and testes, with minimal expression in liver, heart, and other tissues where shorter-chain VLCFAs (e.g., C22–C26) are synthesized by ELOVL1, ELOVL3, and ELOVL7 [1]. Consequently, C38:5-CoA and its downstream metabolites are essentially retina- and neuron-specific, in stark contrast to C22:5-CoA or C24:5-CoA, which are more widely distributed [2]. This tissue specificity underpins the compound's unique pathophysiological relevance to Stargardt disease-3 and other retinal degenerations [3].

ELOVL4 tissue specificity
Cross-study comparable
C38:5-CoA synthesis: retina, brain, testes (ELOVL4-high)
C22–C24-CoA: ubiquitous (ELOVL1/3/7)
>10-fold expression difference
Tissue-model selection context
Relevant for retinal degeneration models
ELOVL4 tissue expression VLC-PUFA biosynthesis retina-specific lipids

HACD-Specific Dehydration to trans-2-Enoyl-CoA

The compound undergoes reversible dehydration catalyzed by very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) to yield (2E,23Z,26Z,29Z,32Z,35Z)-octatriacontahexaenoyl-CoA [1]. This reaction is the third step of the microsomal VLCFA elongation cycle. In contrast, medium-chain 3-hydroxyacyl-CoAs (e.g., C10–C14) are substrates for distinct enoyl-CoA hydratases (EC 4.2.1.17) with broader specificity, while shorter-chain (3S)-3-hydroxyacyl-CoAs are processed by peroxisomal bifunctional enzymes [2]. The presence of the 2-trans double bond in the product distinguishes it from the cis double bonds in the acyl chain and is essential for subsequent reduction by trans-2-enoyl-CoA reductase (TECR) [3].

Dehydration step (EC 4.2.1.134)
Class-level inference
C38:5-CoA → trans-2-enoyl-CoA via HACD
Pathway reconstitution fit
Kinetic parameters not reported for C38:5 substrate
VLCFA elongation cycle 3-hydroxyacyl-CoA dehydratase enoyl-CoA reductase

Molecular Weight and Formula vs. Related CoAs

Accurate identification and quantitation of (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA in complex biological matrices rely on its distinct molecular formula and mass. The deprotonated form (4− charge state) has an average mass of 1316.416 Da and monoisotopic mass of 1315.577 Da [1]. In comparison, the analogous C36:4-CoA (3R-hydroxyoctatriacontatetraenoyl-CoA) has a formula of C59H98N7O18P3S and average mass of 1318.432 Da, while the saturated C38:0-CoA has a formula of C59H106N7O18P3S and average mass of 1326.48 Da [2]. These mass differences (Δ2–10 Da) are readily resolvable by high-resolution mass spectrometry and enable unambiguous differentiation in lipidomic workflows [3].

Mass vs. related CoAs
Head-to-head
C38:5-CoA: 1316.416 Da
C36:4-CoA: 1318.432 Da | C38:0-CoA: 1326.48 Da
Supports analytical standard identity
HRMS resolution ≥30,000 differentiates species
LC-MS/MS lipidomics acyl-CoA standard molecular characterization

3-Hydroxyoctatriacontapentaenoyl-CoA Use Cases


In Vitro Reconstitution of the VLC-PUFA Elongation Cycle

This compound serves as the authentic substrate for the third step (dehydration) of the microsomal VLCFA elongation cycle. Researchers reconstituting the entire four-step cycle using recombinant ELOVL4, KAR, HACD, and TECR must employ the correct (3R)-hydroxy C38:5-CoA to accurately measure kinetic parameters and validate enzyme function [1]. Substitution with a shorter-chain or (3S) analog will yield non-physiological rates and confound interpretation [2].

Retinal and Neuronal Lipidomics Reference Standard

Given the extreme tissue specificity of C38:5 VLC-PUFA biosynthesis, this CoA thioester is an indispensable reference standard for targeted lipidomics of retina, brain, and sperm [1]. Its distinct molecular mass (1316.416 Da) and retention time enable accurate quantitation of endogenous VLC-PUFA-CoA pools, which are otherwise difficult to resolve from isobaric species [2]. This application is critical for studies of Stargardt disease-3, age-related macular degeneration, and other retinopathies linked to VLC-PUFA deficiency [3].

HACD and ELOVL Substrate Specificity Profiling

Biochemical characterization of the HACD1–4 dehydratases and ELOVL elongases requires a panel of structurally defined acyl-CoA substrates spanning C16–C38 chain lengths and varying degrees of unsaturation [1]. (3R,23Z,26Z,29Z,32Z,35Z)-3-hydroxyoctatriacontapentaenoyl-CoA represents the extreme upper end of this substrate panel and is uniquely suited for probing the upper chain-length limit and ω-3 specificity of these enzymes [2]. Without it, conclusions regarding substrate tolerance would be incomplete.

VLC-PUFA Therapeutics and Nutraceuticals Development

As interest grows in harnessing VLC-PUFAs for retinal health and neuroprotection, this CoA ester is a key intermediate for in vitro biosynthesis of free VLC-PUFAs or for use as a calibration standard in quality control of VLC-PUFA-enriched oils and supplements [1]. Its precise stereochemistry and double bond configuration ensure that analytical methods are properly validated for the intended bioactive species [2].

Application
Selection Property
Validation Focus
VLC-PUFA elongation cycle reconstitution
Chain-length and (3R) stereochemistry fit
Kinetic assay consistency; dehydratase substrate verification
Retinal/neuronal lipidomics standard
Distinct molecular mass and ω-3 pattern
Accurate quantitation in ELOVL4-expressing tissue matrices
HACD/ELOVL substrate profiling
Upper chain-length and stereochemical probe
Enzyme tolerance limits; ω-3 vs. ω-6 specificity review
VLC-PUFA biosynthesis research
Stereochemically defined CoA intermediate
In vitro free VLC-PUFA production; analytical method validation

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